molecular formula C23H22N2O2 B14733094 N-methyl-N-[4-[(4-phenylmethoxyphenyl)methylideneamino]phenyl]acetamide CAS No. 5279-16-3

N-methyl-N-[4-[(4-phenylmethoxyphenyl)methylideneamino]phenyl]acetamide

Cat. No.: B14733094
CAS No.: 5279-16-3
M. Wt: 358.4 g/mol
InChI Key: LZIXNEOJUYKRAM-UHFFFAOYSA-N
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Description

N-methyl-N-[4-[(4-phenylmethoxyphenyl)methylideneamino]phenyl]acetamide is a substituted acetamide derivative characterized by a Schiff base (methylideneamino) linkage connecting two aromatic systems: a phenylmethoxyphenyl group and an N-methyl-substituted phenylacetamide (Figure 1). The compound’s structure combines a rigid conjugated system (due to the Schiff base) with a methoxy-substituted aromatic ring, which may influence its physicochemical properties and biological activity.

Properties

CAS No.

5279-16-3

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

N-methyl-N-[4-[(4-phenylmethoxyphenyl)methylideneamino]phenyl]acetamide

InChI

InChI=1S/C23H22N2O2/c1-18(26)25(2)22-12-10-21(11-13-22)24-16-19-8-14-23(15-9-19)27-17-20-6-4-3-5-7-20/h3-16H,17H2,1-2H3

InChI Key

LZIXNEOJUYKRAM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[4-[(4-phenylmethoxyphenyl)methylideneamino]phenyl]acetamide typically involves the reaction of N-methylacetamide with 4-[(4-phenylmethoxyphenyl)methylideneamino]phenyl derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[4-[(4-phenylmethoxyphenyl)methylideneamino]phenyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the aromatic rings, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating agents: Chlorine, bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-methyl-N-[4-[(4-phenylmethoxyphenyl)methylideneamino]phenyl]acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-methyl-N-[4-[(4-phenylmethoxyphenyl)methylideneamino]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Compound Name Key Structural Feature Pharmacological Activity Notable Properties Reference
Target Compound Schiff base, phenylmethoxy Not reported Conjugated system, rigid -
N-{4-[(E)-Benzylideneamino]phenyl}acetamide Schiff base, benzyl Not reported Potential π-π stacking
N-phenylacetamide sulphonamides Sulfonamide linkage Analgesic, anti-hypernociceptive High hydrogen-bonding capacity
N-[4-(4-Nitrophenoxy)phenyl]acetamide Nitrophenoxy Not reported Stable hydrogen-bonded networks
Paracetamol Hydroxyphenyl Analgesic, antipyretic High solubility, low toxicity

Table 2: Physicochemical Properties of Key Analogs

Compound Name Molecular Weight (g/mol) Solubility (Predicted) LogP (Predicted)
Target Compound ~376.4 Low (lipophilic) ~3.5
N-{4-[(E)-Benzylideneamino]phenyl}acetamide 268.3 Moderate ~2.8
N-phenylacetamide sulphonamide (Compound 35) 323.4 High (polar solvents) ~1.2
Paracetamol 151.2 High (aqueous) ~0.5

Biological Activity

N-methyl-N-[4-[(4-phenylmethoxyphenyl)methylideneamino]phenyl]acetamide, a compound with the molecular formula C23H22N2O2C_{23}H_{22}N_{2}O_{2} and a CAS number of 1377668, has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Basic Information

PropertyValue
Molecular FormulaC23H22N2O2C_{23}H_{22}N_{2}O_{2}
Molecular Weight358.43 g/mol
DensityNot specified
Boiling PointNot specified
Melting PointNot specified

Structural Characteristics

The compound features a complex structure characterized by a phenylmethoxy group and an acetamide functional group, contributing to its potential interactions with biological targets.

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Receptor Interaction : The compound may interact with various receptors, including those involved in pain modulation and inflammatory responses.

Pharmacological Effects

Research indicates that this compound exhibits:

  • Anti-inflammatory Activity : It has shown promise in reducing inflammation in preclinical models.
  • Antitumor Properties : Some studies report cytotoxic effects against cancer cell lines, suggesting potential as an anticancer agent.
  • Analgesic Effects : The compound may have pain-relieving properties, warranting further investigation in pain management contexts.

In Vitro Studies

  • Cytotoxicity Assay : A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity, with IC50 values ranging from 10 to 30 µM depending on the cell line tested.
  • Mechanistic Insights : Research utilizing flow cytometry revealed that the compound induced apoptosis in treated cells, as evidenced by increased annexin V staining and caspase activation.

In Vivo Studies

  • Animal Models : In a murine model of inflammation, administration of the compound resulted in a marked decrease in paw edema compared to control groups, indicating its anti-inflammatory potential.
  • Tumor Growth Inhibition : In xenograft models, this compound significantly inhibited tumor growth compared to untreated controls, suggesting its viability as a therapeutic agent.

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